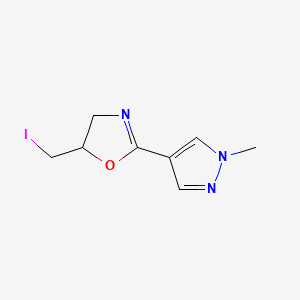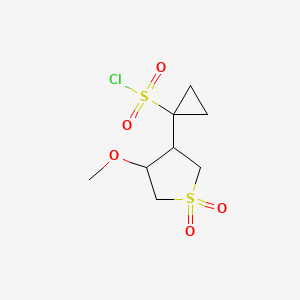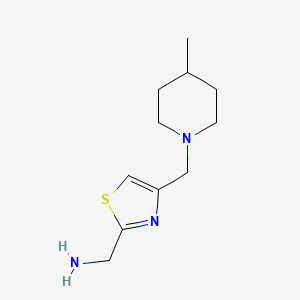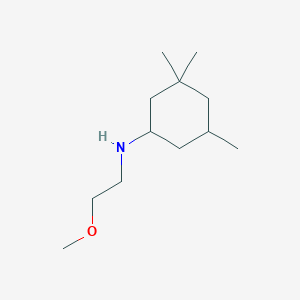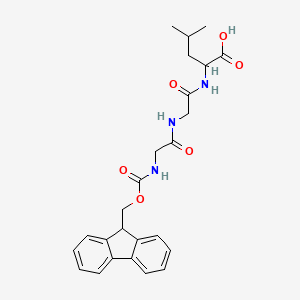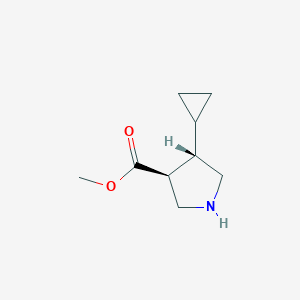![molecular formula C54H36N2 B13644340 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole](/img/structure/B13644340.png)
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transport ability .
Métodos De Preparación
The synthesis of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole typically involves a multi-step process. One common method is the Buchwald-Hartwig coupling reaction, which is a palladium-catalyzed C-N bond formation reaction. This method is preferred due to its efficiency and the high purity of the final product .
-
Synthetic Route
Step 1: Preparation of the carbazole derivative by reacting carbazole with a halogenated aromatic compound in the presence of a palladium catalyst and a suitable base.
Step 2: Coupling of the prepared carbazole derivative with another aromatic compound using the Buchwald-Hartwig coupling reaction.
Step 3: Purification of the final product through column chromatography.
-
Industrial Production
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole undergoes various chemical reactions, including:
-
Oxidation
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
- Conditions: Typically carried out in acidic or neutral conditions.
- Major products: Oxidized carbazole derivatives.
-
Reduction
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
- Conditions: Usually performed in anhydrous conditions.
- Major products: Reduced carbazole derivatives.
-
Substitution
- Common reagents: Halogenated compounds, nucleophiles.
- Conditions: Often carried out in the presence of a catalyst.
- Major products: Substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of photochemical and thermal stability of organic compounds .
-
Biology
- Investigated for its potential use in biological imaging due to its fluorescent properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs with improved stability and efficacy.
-
Industry
Mecanismo De Acción
The mechanism of action of 3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole involves its interaction with molecular targets and pathways:
-
Molecular Targets
-
Pathways Involved
- It participates in the formation of excitons, which are responsible for the emission of light in OLEDs.
- The high triplet energy level and thermal stability of the compound contribute to the efficiency and longevity of the devices .
Comparación Con Compuestos Similares
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole can be compared with other similar compounds, such as:
-
4,4’-Bis(9-carbazolyl)-1,1’-biphenyl (CBP)
- Similarities: Both compounds are used in OLEDs and have excellent hole-transport abilities.
- Differences: this compound has a more complex structure, which may contribute to its unique properties .
-
1,3,5-Tris(3-(carbazol-9-yl)phenyl)benzene (TCPB)
- Similarities: Both compounds are used as host materials in OLEDs.
- Differences: TCPB has a different core structure, which affects its photophysical properties .
By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields and develop new technologies based on this versatile compound.
Propiedades
Fórmula molecular |
C54H36N2 |
|---|---|
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
3-[9-(3-phenylphenyl)carbazol-3-yl]-9-[4-(4-phenylphenyl)phenyl]carbazole |
InChI |
InChI=1S/C54H36N2/c1-3-12-37(13-4-1)39-22-24-40(25-23-39)41-26-30-45(31-27-41)55-51-20-9-7-18-47(51)49-35-43(28-32-53(49)55)44-29-33-54-50(36-44)48-19-8-10-21-52(48)56(54)46-17-11-16-42(34-46)38-14-5-2-6-15-38/h1-36H |
Clave InChI |
UKNGBAZRWOYJOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C14 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


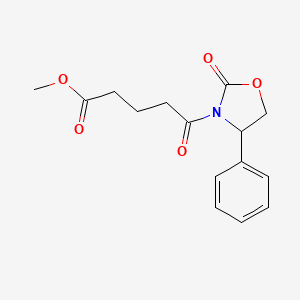

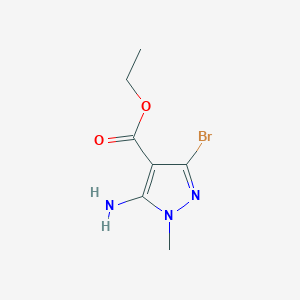
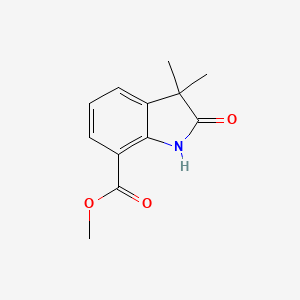

![3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]](/img/structure/B13644273.png)
